4-Bromo-2-chloro-6-fluorobenzaldehyde
Description
4-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 929621-33-0) is a halogenated benzaldehyde derivative with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol. Key physicochemical properties include:
- Exact mass: 235.904 g/mol
- Polar Surface Area (PSA): 17.07 Ų
- LogP (octanol-water partition coefficient): 3.05 .
- Storage: Recommended at 2–8°C .
This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde group and halogen substituents, which facilitate further functionalization. It is commercially available in purities up to 96% from suppliers such as Enamine Ltd and BLDpharm .
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZRCPUNFGODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Benzaldehyde Derivatives
The primary synthetic strategy involves halogenation of a suitably substituted benzaldehyde precursor, typically 2,6-dihalogenated benzaldehyde, to introduce the bromine, chlorine, and fluorine substituents at specific positions.
Bromination of 4-Chloro-6-fluorobenzaldehyde
A common industrial method involves selective bromination of 4-chloro-6-fluorobenzaldehyde using elemental bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is conducted under controlled temperature conditions (typically 0–25°C) to favor substitution at the 4-position, yielding the desired 4-bromo-2-chloro-6-fluorobenzaldehyde.
| Parameter | Details |
|---|---|
| Reagents | 4-Chloro-6-fluorobenzaldehyde, bromine, FeBr₃ |
| Solvent | Dichloromethane or chloroform |
| Temperature | 0–25°C |
| Reaction Time | 2–6 hours |
Oxidation of Benzyl Intermediates
Alternatively, oxidation of benzyl derivatives using hydrogen peroxide (H₂O₂) in the presence of acetic acid or other organic solvents can convert methyl groups to aldehydes, facilitating the formation of benzaldehyde derivatives with desired halogen substitutions.
Industrial Production Methods
The industrial synthesis often employs multi-step processes starting from commercially available halogenated benzene derivatives. The typical pathway involves:
- Step 1: Halogenation of benzaldehyde or benzene derivatives to introduce the halogen atoms at specific positions.
- Step 2: Purification via recrystallization or distillation to attain high purity (>99%).
This process emphasizes cost-effectiveness, operational simplicity, and high selectivity, with post-reaction purification critical for achieving the desired compound purity.
Research Findings and Data Tables
Halogenation Reaction Data
| Step | Starting Material | Reagents | Catalyst | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Chloro-6-fluorobenzaldehyde | Br₂ | FeBr₃ | 0–25°C | >85% | Selective bromination at para position |
| 2 | Benzaldehyde derivative | H₂O₂ | - | Room temp | 99% purity | Oxidation to aldehyde |
Purification and Characterization
| Method | Description | Purity | Reference |
|---|---|---|---|
| Recrystallization | From ethanol or acetic acid | ≥99% | Patent CN102070420B |
| Chromatography | Silica gel column chromatography | ≥99% | Scientific literature |
Notes on Reaction Optimization
- Selectivity: Controlling temperature and reagent equivalents is crucial to avoid over-halogenation.
- Solvent Choice: Dichloromethane or chloroform are preferred for halogenation due to their inertness and good solubility.
- Post-Reaction Purification: Recrystallization or chromatography ensures high purity, especially important for pharmaceutical or electronic applications.
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | Bromine addition to halogenated benzaldehyde | Simple, cost-effective | Possible polybromination, requires control |
| Oxidative Functionalization | Oxidation of benzyl intermediates | High purity, high yield | Multi-step, needs precise control |
| Multi-step Halogenation | Sequential halogenation on benzene derivatives | High selectivity | Longer process, higher cost |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Sodium borohydride in methanol or ethanol is frequently employed for reduction reactions.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the halogens.
Oxidation: 4-Bromo-2-chloro-6-fluorobenzoic acid.
Reduction: 4-Bromo-2-chloro-6-fluorobenzyl alcohol.
Scientific Research Applications
4-Bromo-2-chloro-6-fluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 4-Bromo-2-chloro-6-fluorobenzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. The presence of multiple halogens enhances its reactivity and specificity towards certain molecular targets, facilitating the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Halogenated Benzaldehyde Derivatives
The table below compares 4-bromo-2-chloro-6-fluorobenzaldehyde with structurally similar halogenated benzaldehydes, focusing on substituent positions, molecular properties, and commercial availability.
Key Observations:
- Substituent Position Effects: The position of halogens significantly influences reactivity and applications.
- Symmetry and Reactivity : Compounds like This compound (para-bromo, ortho-chloro/fluoro) exhibit balanced steric and electronic properties, making them versatile intermediates. In contrast, 3-bromo-2-chloro-6-fluorobenzaldehyde has reduced symmetry, which may complicate regioselective reactions .
- Commercial Availability : Higher purity grades (≥95%) are available for This compound , while analogs like 3-bromo-5-chloro-2-fluorobenzaldehyde are less commonly stocked .
Functional Group Variants: Benzoic Acid and Ester Derivatives
Replacing the aldehyde group with a carboxylic acid or ester modifies solubility and reactivity.
Key Observations:
- Polarity and Solubility : The carboxylic acid derivatives (e.g., 4-bromo-2-chloro-6-fluorobenzoic acid ) exhibit higher water solubility compared to aldehydes, making them suitable for aqueous-phase reactions .
Biological Activity
4-Bromo-2-chloro-6-fluorobenzaldehyde (C₇H₃BrClF) is an aromatic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of halogen substituents, significantly influences its reactivity and interactions with biological macromolecules.
Chemical Structure and Properties
The compound features a benzaldehyde functional group, with bromine, chlorine, and fluorine atoms located at specific positions on the benzene ring. This arrangement contributes to its chemical reactivity and biological interactions. The molecular weight of this compound is approximately 237.45 g/mol.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, which may lead to significant biological effects. For instance, studies have shown that it can inhibit certain enzyme activities associated with cancer cell proliferation and metabolic disorders such as diabetes.
Antimicrobial Properties
The compound has demonstrated antimicrobial properties against a range of pathogenic microorganisms. In particular, derivatives of similar compounds have shown activity against Gram-positive bacteria like Bacillus subtilis and fungi responsible for plant diseases. The inhibition of mycelial growth has been quantified in various studies, highlighting its potential as a fungicide .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, which can yield high purity products suitable for pharmaceutical applications. The compound is utilized in the development of drugs targeting cancer and metabolic diseases .
Comparative Biological Activity
A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activities due to its specific halogen substitutions. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrF | Lacks chlorine; potentially more reactive |
| 2-Bromo-4-chlorobenzaldehyde | C₇H₄BrCl | Different halogen positions; varied biological effects |
| 4-Chloro-3-fluorobenzaldehyde | C₇H₄ClF | Different arrangement of halogens; similar applications |
This table illustrates how variations in halogen positions can influence the biological activity of related compounds.
The biological activity of this compound is thought to be mediated through its ability to interact with cellular targets such as proteins and nucleic acids. The electron-withdrawing nature of the halogen substituents enhances the compound's reactivity, allowing it to form stable complexes with these macromolecules.
Q & A
Basic Research Questions
Q. What are the key spectroscopic characterization methods for 4-bromo-2-chloro-6-fluorobenzaldehyde, and how should researchers interpret conflicting data?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns via chemical shifts (e.g., aldehyde proton at ~10 ppm, halogen-induced deshielding). FT-IR identifies the aldehyde C=O stretch (~1700 cm⁻¹). Discrepancies in peak splitting may arise from steric hindrance or solvent polarity differences . Cross-validate with HPLC-MS (e.g., molecular ion at m/z 235.4 [M+H]⁺) to resolve purity-related contradictions .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodology : Start with directed ortho-metalation of 2-chloro-6-fluorobenzaldehyde using LDA (lithium diisopropylamide) at −78°C, followed by bromination with NBS (N-bromosuccinimide). Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Yield improvements (>80%) require strict anhydrous conditions and inert gas purging to prevent aldehyde oxidation .
Q. What are the stability considerations for storing this compound?
- Methodology : Store under argon at −20°C in amber vials to prevent photodegradation. Monitor for aldehyde dimerization (e.g., via IR loss of C=O stretch) or halogen displacement. Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for complex heterocyclic synthesis?
- Methodology : Exploit halogen-specific reactivity:
- Bromine : Suzuki-Miyaura coupling with Pd(PPh₃)₄ (e.g., aryl boronic acids in THF/H₂O at 80°C).
- Chlorine : Ullmann-type amination with CuI/1,10-phenanthroline.
- Fluorine : Retain as an electron-withdrawing group to direct electrophilic substitutions. Confirm regiochemistry via X-ray crystallography (e.g., compare bond angles in derivatives) .
Q. What strategies resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?
- Methodology : If Pd-catalyzed couplings fail (e.g., no product via Buchwald-Hartwig), screen ligands (XPhos vs. SPhos) to modulate steric bulk. Use DFT calculations (B3LYP/6-31G*) to predict transition-state barriers for halogen reactivity. If competing side reactions occur (e.g., aldehyde reduction), employ protective groups (acetal formation with ethylene glycol) .
Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?
- Methodology : Perform MEP (Molecular Electrostatic Potential) analysis (Gaussian 09) to identify electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., bromine vs. chlorine displacement) using transition-state optimizations. Validate with experimental kinetic isotope effects (KIE) for mechanism elucidation .
Data Analysis & Experimental Design
Q. How should researchers design control experiments to validate the role of this compound in catalytic cycles?
- Methodology :
- Negative controls : Replace substrate with non-halogenated benzaldehyde.
- Isotopic labeling : Use ¹³C-aldehyde to track incorporation into products via NMR .
- Kinetic profiling : Measure TOF (turnover frequency) under varied catalyst loadings (0.1–5 mol%) .
Q. What analytical techniques are critical for detecting trace impurities in this compound batches?
- Methodology :
- GC-MS : Detect volatile byproducts (e.g., dehalogenated aldehydes).
- ICP-OES : Quantify heavy metal residues (Pd, Cu) from synthesis.
- Chiral HPLC : Identify enantiomeric impurities if asymmetric synthesis is attempted .
Safety & Compliance
Q. What are the key hazard mitigation steps when handling this compound in air-sensitive reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
